molecular formula C7H5ClN4O B1422296 2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole CAS No. 960492-59-5

2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole

Cat. No. B1422296
CAS RN: 960492-59-5
M. Wt: 196.59 g/mol
InChI Key: FPTXWDLUPLSVDO-UHFFFAOYSA-N
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Description

Pyridazinyl compounds are a class of organic compounds that contain a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The “2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole” is likely to be a derivative of this class .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with hydrazine or its derivatives . For example, a class of pyridazine-based compounds was synthesized from the condensation of 2-(6-chloropyridazin-3-yl)hydrazine and pyridine-2-acetaldehyde .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using various spectroscopic techniques, including UV-visible, 1H and 13C NMR, FT-IR, mass and EPR spectroscopy .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, the reaction of 3,6-dichloropyridazine with 2-methylpyridine 1-oxide was reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the compound “2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile” has a molecular weight of 229.66 g/mol .

Scientific Research Applications

Photocatalysis

2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole: has been studied for its photocatalytic properties. Research indicates that related compounds can be used in the degradation of organic dyes like rhodamine B and methylene blue under visible light irradiation . This application is particularly valuable in environmental chemistry for the treatment of wastewater and the development of self-cleaning surfaces.

Coordination Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with metals. Such complexes are of interest due to their potential applications ranging from luminescence to catalysis . The ability to form stable complexes with transition metals can lead to the development of new materials with unique magnetic, electronic, or catalytic properties.

Safety and Hazards

The safety and hazards of similar compounds have been reported. For example, the compound “2-(6-Chloropyridazin-3-yl)-2-phenylacetonitrile” has been classified as Acute Tox. 4 Oral - Skin Sens. 1 .

Future Directions

Research on similar compounds is ongoing, with a focus on their potential applications in medicine and other fields .

properties

IUPAC Name

2-(6-chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN4O/c1-4-9-12-7(13-4)5-2-3-6(8)11-10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTXWDLUPLSVDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677577
Record name 3-Chloro-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

960492-59-5
Record name 3-Chloro-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
Reactant of Route 2
2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
Reactant of Route 3
2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
Reactant of Route 4
2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
Reactant of Route 5
2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole
Reactant of Route 6
2-(6-Chloropyridazin-3-yl)-5-methyl-1,3,4-oxadiazole

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